Ruzinurad

概要

作用機序

ルジヌラドは、腎臓の尿酸トランスポーター1(URAT1)を阻害することにより効果を発揮します . URAT1は、尿から血流への尿酸の再吸収を担当しています . URAT1をブロックすることにより、ルジヌラドは尿酸の再吸収を減らし、尿中への尿酸の排泄量を増やし、血清尿酸値を低下させます .

類似の化合物との比較

類似の化合物

レシヌラド: 高尿酸血症および痛風の治療に使用されるもう1つのURAT1阻害剤.

フェブキソスタット: 尿酸の産生を減少させるキサンチンオキシダーゼ阻害剤.

ルジヌラドの独自性

ルジヌラドは、URAT1阻害剤としての高い選択性と効力で独自です . 他の尿酸低下療法とは異なり、ルジヌラドは尿酸トランスポーターを特異的に標的とするため、副作用が少なく、血清尿酸値を効果的に低下させることができます .

生化学分析

Biochemical Properties

Ruzinurad plays a crucial role in biochemical reactions by inhibiting the activity of uric acid transporter 1 (URAT1), a major urate reabsorption transporter in the kidney . By blocking URAT1, this compound reduces the reabsorption of uric acid, leading to increased excretion of uric acid in the urine and a subsequent decrease in serum uric acid levels . This interaction is highly specific, as this compound binds to the active site of URAT1, preventing the transporter from functioning properly .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In renal cells, this compound inhibits the reabsorption of uric acid, leading to increased uric acid excretion . This effect is particularly beneficial in patients with hyperuricemia and gout, as it helps to lower serum uric acid levels and reduce the risk of gout flares . Additionally, this compound has been observed to influence cell signaling pathways related to uric acid metabolism, further enhancing its therapeutic effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of uric acid transporter 1 (URAT1) . By occupying this site, this compound prevents URAT1 from reabsorbing uric acid from the renal tubules, leading to increased uric acid excretion . This inhibition is highly specific and potent, making this compound an effective agent in reducing serum uric acid levels . Additionally, this compound may also influence gene expression related to uric acid metabolism, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods, with minimal degradation . Long-term studies have demonstrated that this compound continues to effectively lower serum uric acid levels without significant loss of potency . Additionally, in vitro and in vivo studies have shown that this compound has sustained effects on cellular function, particularly in reducing uric acid reabsorption in renal cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound are effective in reducing serum uric acid levels, while higher doses result in more pronounced effects . At very high doses, this compound may exhibit toxic or adverse effects, including renal toxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to uric acid metabolism. By inhibiting uric acid transporter 1 (URAT1), this compound reduces the reabsorption of uric acid in the kidneys, leading to increased uric acid excretion . This effect is mediated by the interaction of this compound with URAT1, which is a key enzyme in the uric acid reabsorption pathway . Additionally, this compound may influence other metabolic pathways related to uric acid synthesis and degradation, further contributing to its therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . In renal cells, this compound is taken up by transporters that facilitate its accumulation in the renal tubules, where it exerts its inhibitory effects on uric acid transporter 1 (URAT1) . This targeted distribution ensures that this compound effectively reduces uric acid reabsorption in the kidneys, leading to increased uric acid excretion .

Subcellular Localization

The subcellular localization of this compound is primarily in the renal tubules, where it interacts with uric acid transporter 1 (URAT1) . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the renal tubules . By localizing to this specific compartment, this compound effectively inhibits URAT1 and reduces uric acid reabsorption, leading to increased uric acid excretion .

準備方法

合成経路と反応条件

ルジヌラドの合成は、重要な中間体である6-ブロモキノリン-4-チオールの調製から始まるいくつかのステップを含みます。 この中間体は、特定の条件下でシクロブタンカルボン酸と反応して最終生成物を形成します . 反応条件には、通常、ジメチルホルムアミドなどの溶媒とトリエチルアミンなどの触媒の使用が含まれます .

工業生産方法

ルジヌラドの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高効率反応器と連続フロープロセスを使用して、品質と収率の一貫性を確保することが含まれます .

化学反応の分析

反応の種類

ルジヌラドは、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件

主な生成物

これらの反応から形成される主な生成物には、スルホキシド、スルホン、およびさまざまな置換誘導体が含まれます .

科学研究の応用

ルジヌラドは、いくつかの科学研究の用途があります。

科学的研究の応用

Ruzinurad has several scientific research applications:

類似化合物との比較

Similar Compounds

Lesinurad: Another URAT1 inhibitor used for the treatment of hyperuricemia and gout.

Febuxostat: A xanthine oxidase inhibitor that reduces the production of uric acid.

Uniqueness of Ruzinurad

This compound is unique in its high selectivity and potency as a URAT1 inhibitor . Unlike other urate-lowering therapies, this compound specifically targets the urate transporter, making it highly effective in reducing serum uric acid levels with potentially fewer side effects .

特性

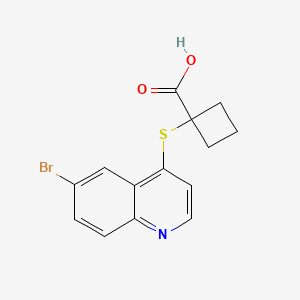

IUPAC Name |

1-(6-bromoquinolin-4-yl)sulfanylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2S/c15-9-2-3-11-10(8-9)12(4-7-16-11)19-14(13(17)18)5-1-6-14/h2-4,7-8H,1,5-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBWIYLNOBYNDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)SC2=C3C=C(C=CC3=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638327-48-6 | |

| Record name | Ruzinurad | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638327486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RUZINURAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP8J9CA76I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。